molecular formula C7H7Cl<br>CH3C6H4Cl<br>C7H7Cl B165313 2-Chlorotoluene CAS No. 95-49-8

2-Chlorotoluene

Cat. No.: B165313
CAS No.: 95-49-8
M. Wt: 126.58 g/mol
InChI Key: IBSQPLPBRSHTTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Chlorotoluene are enzymes such as toluene dioxygenase of P. putida F1 and chlorobenzene dioxygenase from Burkholderia, strain PS12 . These enzymes catalyze the oxidation of this compound, facilitating its metabolism .

Mode of Action

This compound interacts with its target enzymes, leading to its oxidation . This interaction results in the formation of 4-chloro-3-methylcatechol, which is identified as the central intermediate in the degradation pathway of this compound .

Biochemical Pathways

The biochemical pathway of this compound involves its complete mineralization by certain strains like Rhodococcus . The compound is transformed into 4-chloro-3-methylcatechol, which is further degraded by enzymes of the meta cleavage pathway .

Pharmacokinetics

It is known that the compound has a density higher than water and is poorly soluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these physical characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its metabolism into 4-chloro-3-methylcatechol . This metabolite is further degraded, indicating that the compound can be completely mineralized . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and can give off irritating or toxic fumes in a fire . Above 43°C, explosive vapor/air mixtures may be formed . Therefore, it is crucial to use a closed system, ventilation, and explosion-proof electrical equipment when handling this compound . Furthermore, it is harmful to aquatic organisms and may be hazardous to the environment .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Strong bases and nucleophiles, such as sodium amide (NaNH2) and amines.

    Coupling Reactions: Palladium catalysts and organozinc reagents.

Major Products Formed:

    Oxidation: o-Chlorobenzoic acid.

    Substitution: Arylamines.

    Coupling Reactions: Aryl coupling products.

Comparison with Similar Compounds

  • 3-Chlorotoluene (1-chloro-3-methylbenzene)
  • 4-Chlorotoluene (1-chloro-4-methylbenzene)
  • 2,4-Dichlorotoluene
  • 2,6-Dichlorotoluene

Comparison: 2-Chlorotoluene is unique due to its specific position of the chlorine atom on the benzene ring, which influences its reactivity and applications. For instance, 4-chlorotoluene has a higher melting point due to a more tightly packed crystal structure . The different isomers have similar boiling points but vary in their chemical behavior and industrial uses.

Properties

IUPAC Name

1-chloro-2-methylbenzene
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InChI

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

IBSQPLPBRSHTTG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1Cl
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Molecular Formula

C7H7Cl, Array
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DSSTOX Substance ID

DTXSID8023977
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Molecular Weight

126.58 g/mol
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Physical Description

O-chlorotoluene is a colorless liquid with an aromatic odor. Denser than water and poorly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

318.15 °F at 760 mmHg (NTP, 1992), 158.97 °C, 159.2 °C, 318.2 °F, 320 °F
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Flash Point

126 °F (NTP, 1992), 126 °F, 43 °C c.c., 96 °F
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Solubility

0.009 % at 77 °F (NIOSH, 2023), FREELY SOL IN CHLOROFORM, Miscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water., Solubility less than 10% in acetone, benzene, ether, alcohol, Solubility in water = 374 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.47, (77 °F): 0.009%
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Density

1.0825 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0826 @ 20 °C/4 °C, Relative density (water = 1): 1.08, 1.08
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

10 mmHg at 109.8 °F (NTP, 1992), 3.43 [mmHg], 3.43 mm Hg at 25 °C, determined from experimentally-derived coefficients, Vapor pressure, kPa at 20 °C: 0.35, 4 mmHg at 77 °F, (77 °F): 4 mmHg
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Impurities

A typical analysis for 2-chlorotoluene gives >99% 2-chlorotoluene, <0.1% toluene, <0.9% 4-chlorotoluene, <0.01% 3-chlorotoluene.
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Color/Form

Colorless liquid.

CAS No.

95-49-8
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7D0YDV9H
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Record name 2-CHLOROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-CHLOROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458
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Record name O-CHLOROTOLUENE
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URL https://www.osha.gov/chemicaldata/754
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Record name Toluene, o-chloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/XS895440.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-31.2 °F (NTP, 1992), -35.59 °C, -35.1 °C, -31.2 °F, -31 °F
Record name O-CHLOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12136
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLOROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-CHLOROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-CHLOROTOLUENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/754
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Chlorotoluene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0135.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chlorotoluene?

A1: The molecular formula of this compound is C7H7Cl, and its molecular weight is 126.585 g/mol.

Q2: How can spectroscopic data be used to identify this compound?

A2: this compound can be characterized using techniques like FTIR and FT-Raman spectroscopy. These techniques reveal characteristic vibrational frequencies associated with specific bonds and functional groups within the molecule. []

Q3: What is a primary industrial application of this compound?

A3: this compound is a key starting material in the synthesis of 2-chlorobenzoic acid, an important intermediate in the production of the non-steroidal anti-inflammatory drug diclofenac sodium. []

Q4: How does the position of the chlorine atom affect the reactivity of chlorotoluenes in biodegradation?

A4: Research suggests that the position of the chlorine atom significantly impacts the biodegradability of chlorotoluenes. Bacteria exposed to this compound and 4-chlorotoluene exhibited increased hydrophobicity and decreased inner membrane permeability compared to those exposed to 3-chlorotoluene, indicating potentially slower degradation rates for the ortho- and para- isomers. []

Q5: Can this compound undergo ammoxidation? What is the product?

A5: Yes, this compound can be converted to 2-chlorobenzonitrile via ammoxidation. This reaction typically employs a vanadium oxide catalyst supported on alumina (V2O5/Al2O3). []

Q6: Describe a synthetic route to produce 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene.

A6: 4-Bromo-2-chlorotoluene can be synthesized from 4-bromo-2-nitrotoluene in a multi-step process. First, the nitro group is reduced to an amine, yielding 4-bromo-2-methylaniline. This compound then undergoes diazotization followed by a Sandmeyer reaction with cuprous chloride to produce the final product, 4-bromo-2-chlorotoluene. []

Q7: What role does this compound play in the synthesis of benzothiazolyl 4-cyanopyrazoles?

A7: this compound acts as a solvent in the synthesis of benzothiazolyl 4-cyanopyrazoles. Specifically, it is used in the preparation of the Vilsmeier-Haack reagent (from phthaloyl dichloride and dimethylformamide) which is crucial for the transformation of hydrazones to 4-formylpyrazoles, intermediates in the synthesis. []

Q8: Can this compound be used in cross-coupling reactions?

A8: Yes, recent research demonstrates that this compound can participate in palladium-catalyzed cross-coupling reactions, specifically in a sterically hindered Suzuki-Miyaura cross-coupling. This reaction utilizes a novel indole-amide-based phosphine ligand and enables the synthesis of tri-ortho-substituted biaryls. []

Q9: Describe the role of cation-π interactions in the benzylic arylation of this compound.

A9: Cation-π interactions are critical for the direct arylation of this compound with aryl bromides to produce diarylmethanes. The interaction between a potassium cation (K+) and the π system of the this compound facilitates deprotonation, allowing for subsequent cross-coupling. []

Q10: How does this compound behave in supercritical water?

A10: Studies show that supercritical water facilitates the removal of the chlorine atom from this compound. This process is significantly faster compared to dry pyrolysis and leads to the formation of metal chlorides through reactions with the reactor walls. []

Q11: What are the potential concerns associated with the release of this compound into the environment?

A11: As a halogenated aromatic hydrocarbon, this compound raises environmental concerns due to its toxicity and potential for bioaccumulation. Its presence in water sources can be harmful to aquatic life, and its release into the atmosphere contributes to air pollution. []

Q12: What analytical techniques are used to determine the presence and quantity of this compound in environmental samples?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in environmental matrices like water and air. Headspace GC-MS, where the volatile compounds in the headspace above a sample are analyzed, is particularly suitable for this compound analysis. []

Q13: How is high-performance liquid chromatography (HPLC) employed in the analysis of this compound?

A13: HPLC can be utilized to monitor the purity of this compound and to identify impurities. For example, benzaldehyde, toluene, alpha, alpha-dichlorotoluene, and this compound can be separated and quantified using HPLC with a diode-array detector. This method is particularly valuable in the quality control of this compound used in the synthesis of quaternary ammonium compounds like benzalkonium chloride. []

Q14: Is there research on the use of this compound in high-temperature liquid chromatography (HT-HPLC)?

A14: Yes, this compound has shown promise as a desorption-promoting solvent in HT-HPLC, specifically for separating polypropylene based on tacticity. It improves the selectivity of separating atactic polypropylene from the syndiotactic variant. []

Q15: What is the role of computational chemistry in understanding the behavior of this compound?

A15: Computational studies, such as Density Functional Theory (DFT) calculations, provide insights into the molecular properties of this compound. These methods can predict vibrational frequencies for comparison with experimental spectroscopic data, calculate electronic properties like HOMO-LUMO energies, and assist in understanding reaction mechanisms. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.